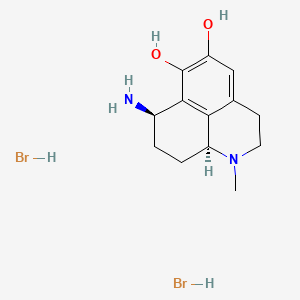
1H-Benzo(de)quinoline-5,6-diol, 2,3,7,8,9,9a-hexahydro-7-amino-1-methyl-, dihydrobromide, trans-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Benzo(de)quinoline-5,6-diol, 2,3,7,8,9,9a-hexahydro-7-amino-1-methyl-, dihydrobromide, trans- is a complex organic compound with a unique structure that includes a quinoline backbone
Preparation Methods
The synthesis of 1H-Benzo(de)quinoline-5,6-diol, 2,3,7,8,9,9a-hexahydro-7-amino-1-methyl-, dihydrobromide, trans- typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the quinoline backbone: This can be achieved through a Povarov reaction, which involves the condensation of aniline and ethyl glyoxalate.
Functionalization of the quinoline ring: Introduction of hydroxyl groups at positions 5 and 6 can be done using oxidative cyclization.
Amination and methylation:
Formation of the dihydrobromide salt: The final step involves the reaction of the compound with hydrobromic acid to form the dihydrobromide salt.
Chemical Reactions Analysis
1H-Benzo(de)quinoline-5,6-diol, 2,3,7,8,9,9a-hexahydro-7-amino-1-methyl-, dihydrobromide, trans- undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form tetrahydroquinoline derivatives.
Substitution: The amino group can undergo substitution reactions with various electrophiles.
Cyclization: The compound can undergo intramolecular cyclization to form polycyclic structures.
Scientific Research Applications
1H-Benzo(de)quinoline-5,6-diol, 2,3,7,8,9,9a-hexahydro-7-amino-1-methyl-, dihydrobromide, trans- has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit certain enzymes involved in cancer progression.
Materials Science: The compound is explored for its use in organic light-emitting diodes (OLEDs) due to its unique electronic properties.
Biological Research: It is used as a probe to study various biological processes, including enzyme activity and protein interactions.
Mechanism of Action
The mechanism of action of 1H-Benzo(de)quinoline-5,6-diol, 2,3,7,8,9,9a-hexahydro-7-amino-1-methyl-, dihydrobromide, trans- involves its interaction with specific molecular targets. For example, in cancer research, it inhibits the activity of histone lysine methyltransferase EZH2, which is implicated in cancer aggressiveness and metastasis . The compound binds to the active site of the enzyme, preventing its interaction with histone substrates and thereby inhibiting its methyltransferase activity .
Comparison with Similar Compounds
1H-Benzo(de)quinoline-5,6-diol, 2,3,7,8,9,9a-hexahydro-7-amino-1-methyl-, dihydrobromide, trans- can be compared with other quinoline derivatives, such as:
Quinazoline derivatives: These compounds also exhibit significant biological activities, including anticancer and anti-inflammatory properties.
Indole derivatives: Indole compounds are known for their diverse biological activities, including antiviral and anticancer properties.
Isoquinoline derivatives: These compounds are studied for their potential therapeutic applications, including as antimalarial and anticancer agents.
The uniqueness of 1H-Benzo(de)quinoline-5,6-diol, 2,3,7,8,9,9a-hexahydro-7-amino-1-methyl-, dihydrobromide, trans- lies in its specific structure, which allows it to interact with unique molecular targets and exhibit distinct biological activities.
Properties
CAS No. |
41829-14-5 |
|---|---|
Molecular Formula |
C13H20Br2N2O2 |
Molecular Weight |
396.12 g/mol |
IUPAC Name |
(7R,9aS)-7-amino-1-methyl-2,3,7,8,9,9a-hexahydrobenzo[de]quinoline-5,6-diol;dihydrobromide |
InChI |
InChI=1S/C13H18N2O2.2BrH/c1-15-5-4-7-6-10(16)13(17)12-8(14)2-3-9(15)11(7)12;;/h6,8-9,16-17H,2-5,14H2,1H3;2*1H/t8-,9+;;/m1../s1 |
InChI Key |
YMJDXERDQIPJAZ-BPRGXCPLSA-N |
Isomeric SMILES |
CN1CCC2=CC(=C(C3=C2[C@@H]1CC[C@H]3N)O)O.Br.Br |
Canonical SMILES |
CN1CCC2=CC(=C(C3=C2C1CCC3N)O)O.Br.Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















